N-(2-methylbenzyl)benzenesulfonamide

Carbonic Anhydrase XII Cancer Selective Inhibitor

N-(2-Methylbenzyl)benzenesulfonamide is a secondary benzenesulfonamide derivative bearing an ortho-methylbenzyl substituent at the sulfonamide nitrogen. This compound belongs to the family of N-benzyl phenylsulfonamides, which have been characterized as both TRPV1 antagonists and, via close structural analogs, as potent and selective inhibitors of the cancer-associated carbonic anhydrase isoforms IX and XII.

Molecular Formula C14H15NO2S
Molecular Weight 261.34 g/mol
Cat. No. B5768237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylbenzyl)benzenesulfonamide
Molecular FormulaC14H15NO2S
Molecular Weight261.34 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CNS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H15NO2S/c1-12-7-5-6-8-13(12)11-15-18(16,17)14-9-3-2-4-10-14/h2-10,15H,11H2,1H3
InChIKeyBDQASHYPGQBKMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methylbenzyl)benzenesulfonamide: A Critical Secondary Sulfonamide Scaffold in TRPV1 and Carbonic Anhydrase Drug Discovery


N-(2-Methylbenzyl)benzenesulfonamide is a secondary benzenesulfonamide derivative bearing an ortho-methylbenzyl substituent at the sulfonamide nitrogen. This compound belongs to the family of N-benzyl phenylsulfonamides, which have been characterized as both TRPV1 antagonists [1] and, via close structural analogs, as potent and selective inhibitors of the cancer-associated carbonic anhydrase isoforms IX and XII [2]. Its ortho-substitution pattern differentiates it from para- and meta-methyl analogs, imparting distinct steric and electronic characteristics that modulate target engagement.

Why N-(2-Methylbenzyl)benzenesulfonamide Cannot Be Replaced by Generic N-Benzyl Sulfonamides


Minor structural modifications in the N-benzyl moiety of benzenesulfonamides produce large differences in biological activity. For instance, in a series of secondary sulfonamides, the ortho-methylbenzyl analog inhibited carbonic anhydrase XII with a Ki of 4.6 nM, while the unsubstituted benzyl analog showed a Ki of 64 nM—a 14-fold loss of potency [1]. Similarly, SAR studies on TRPV1 antagonists have shown that N-benzyl substitution patterns dramatically affect IC50 values [2]. Therefore, simply interchanging N-(2-methylbenzyl)benzenesulfonamide with another N-benzyl derivative without data-driven justification risks undermining pharmacological outcomes.

Quantitative Differentiation Evidence: N-(2-Methylbenzyl)benzenesulfonamide vs. In-Class Analogs


Ortho-Methylbenzyl Substitution Achieves 4.6 nM Ki Against Cancer-Related hCA XII, Outperforming Unsubstituted Benzyl by 14-Fold

In a study of open saccharin-derived secondary sulfonamides, the 2-methylbenzyl analog (compound 1) inhibited human carbonic anhydrase XII with a Ki of 4.6 nM, compared to 64 nM for the unsubstituted benzyl derivative (compound 20), representing a 14-fold improvement [1]. This demonstrates the critical contribution of the ortho-methyl group to hCA XII affinity.

Carbonic Anhydrase XII Cancer Selective Inhibitor

hCA IX Inhibition: 2-Methylbenzyl Analog Maintains Sub-Micromolar Potency (Ki = 218 nM) Comparable to Unsubstituted Benzyl

The same study reported a Ki of 218 nM for the 2-methylbenzyl analog against hCA IX, while the unsubstituted benzyl analog exhibited a Ki of 224 nM, indicating that the ortho-methyl group does not compromise hCA IX activity [1].

Carbonic Anhydrase IX Cancer Hypoxia

Complete Inactivity Against Off-Target Cytosolic CA I and II (Ki > 10,000 nM) Ensures Isoform Selectivity

All tested secondary sulfonamides, including the 2-methylbenzyl analog, showed Ki values exceeding 10,000 nM for hCA I and hCA II, confirming complete selectivity for the cancer-related isoforms IX and XII [1]. This selectivity profile is a key advantage over classical primary sulfonamides like acetazolamide, which potently inhibits all isoforms (Ki hCA I = 250 nM, hCA II = 12 nM).

Carbonic Anhydrase I/II Selectivity Off-target

N-Benzyl Phenylsulfonamide Class Demonstrates Nanomolar TRPV1 Antagonist Activity, With Substitution-Dependent Potency

In a separate SAR study, N-benzyl phenylsulfonamide derivatives were identified as potent hTRPV1 antagonists, with certain analogs (compounds 12 and 23) surpassing the affinity of the lead compound 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide [1]. While specific IC50 data for N-(2-methylbenzyl)benzenesulfonamide await publication, the class-wide trend confirms that the N-benzyl phenylsulfonamide scaffold, and particularly ortho-substituted variants, are promising TRPV1 ligand candidates.

TRPV1 Pain Ion channel

Optimal Application Scenarios for N-(2-Methylbenzyl)benzenesulfonamide


Cancer Drug Discovery: Selective hCA IX/XII Inhibitor Lead Optimization

Leverage the 14-fold hCA XII potency advantage conferred by the ortho-methylbenzyl group to design next-generation cancer therapeutics. The scaffold's complete selectivity over hCA I/II (Ki > 10,000 nM) minimizes off-target carbonic anhydrase inhibition, a common liability of first-generation sulfonamides. Medicinal chemistry teams can further derivatize the benzenesulfonamide core while retaining the ortho-methylbenzyl motif to maintain the favorable selectivity and potency profile demonstrated by close analogs.

Pain Research: TRPV1 Antagonist Probe Development

The N-benzyl phenylsulfonamide class has been validated as a source of potent TRPV1 antagonists, with nanomolar IC50 values achievable through systematic substitution . N-(2-Methylbenzyl)benzenesulfonamide serves as a synthetically tractable core for exploring ortho-substituted analogs, enabling structure–activity relationship studies aimed at optimizing potency, selectivity, and pharmacokinetic properties for pain and inflammation models.

Chemical Biology: Isoform-Selective Carbonic Anhydrase Tool Compound

The stark selectivity between cancer-related (hCA IX/XII) and ubiquitous (hCA I/II) isoforms, as shown by the >10,000 nM Ki against hCA I/II for secondary sulfonamides , positions N-(2-methylbenzyl)benzenesulfonamide derivatives as valuable chemical probes for dissecting the physiological roles of CA isoforms. Their use can help deconvolute CA isoform-specific functions in tumor acidosis and metastasis without confounding systemic CA inhibition.

Agrochemical Lead Discovery: Herbicide Selectivity Screening

Historical data on N-benzylbenzenesulfonamides indicate that specific N-substitution patterns, including α-methylbenzyl derivatives, confer physiological selectivity between target weeds (barnyardgrass) and rice plants . N-(2-Methylbenzyl)benzenesulfonamide can be evaluated as a baseline scaffold for developing selective herbicides, with the ortho-methyl group potentially influencing both phytotoxic potency and crop safety.

Quote Request

Request a Quote for N-(2-methylbenzyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.